

An In-depth Technical Guide to Subecholine (CAS Number: 3810-71-7)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Subecholine

Cat. No.: B1681166

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subecholine, with the CAS number 3810-71-7, is a quaternary ammonium compound chemically known as bis-(2-trimethylaminoethyl)suberate diiodide. It is also referred to as suberyldicholine or corconium. Structurally, it is a dicholinic ester of suberic acid, positioning it as a cholinomimetic agent. Its primary mechanism of action is through the activation of nicotinic acetylcholine receptors (nAChRs), making it a valuable tool in neuroscience and pharmacology research for probing the function and structure of these receptors. This guide provides a comprehensive overview of the known properties, experimental protocols, and signaling pathways associated with **Subecholine**.

Physicochemical Properties

A summary of the key physicochemical properties of **Subecholine** is presented in the table below.

Property	Value	Reference
CAS Number	3810-71-7	
Molecular Formula	C ₁₈ H ₃₈ I ₂ N ₂ O ₄	[1][2]
Molecular Weight	600.3 g/mol	[1]
IUPAC Name	trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium diiodide	[1]
Synonyms	Suberyldicholine, Corconium, bis-(2-trimethylaminoethyl)suberate diiodide	[1]
Melting Point	155 °C	
Solubility	Information not readily available. As a salt, it is expected to be soluble in water and polar organic solvents like DMSO and ethanol.	
Appearance	White to off-white solid	

Pharmacological Properties

Subecholine is a potent agonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. While specific binding affinities (K_i values) and potencies (EC₅₀ values) of **Subecholine** for various nAChR subtypes are not extensively documented in publicly available literature, its structural similarity to acetylcholine and other bis-quaternary agonists suggests it acts as a potent activator.

For context, the table below presents typical affinity and potency ranges for well-characterized nicotinic agonists at different nAChR subtypes. It is anticipated that **Subecholine**'s values would fall within a similar range.

Agonist	Receptor Subtype	Ki (nM)	EC ₅₀ (μM)
Acetylcholine	α4β2	0.1 - 1	0.1 - 10
α7	10 - 100	10 - 100	
Muscle (α1) ₂ βγδ	20 - 90	0.1 - 1	
Nicotine	α4β2	0.1 - 5	0.1 - 5
α7	>1000	5 - 50	
Epibatidine	α4β2	0.01 - 0.1	0.001 - 0.01
α7	1 - 10	0.1 - 1	

Signaling Pathways

As a nicotinic acetylcholine receptor agonist, **Subecholine** is expected to activate downstream signaling pathways typical for these ionotropic receptors. Upon binding, it induces a conformational change in the nAChR, opening a central ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and the initiation of various intracellular signaling cascades.

Figure 1: Generalized signaling pathway for a nicotinic acetylcholine receptor agonist like **Subecholine**.

Experimental Protocols

Proposed Synthesis of Subecholine

A direct, detailed protocol for the synthesis of **Subecholine** is not readily available in the literature. However, based on its structure, a plausible two-step synthesis can be proposed, analogous to the preparation of similar bis-quaternary ammonium compounds.

Figure 2: Proposed synthetic workflow for **Subecholine**.

Step 1: Synthesis of Bis(2-(dimethylamino)ethyl) suberate

- Suberic acid is reacted with an excess of thionyl chloride, typically under reflux, to form suberoyl chloride. The excess thionyl chloride is removed by distillation.

- The resulting suberoyl chloride is then slowly added to a solution of 2-(dimethylamino)ethanol in an appropriate inert solvent (e.g., anhydrous diethyl ether or dichloromethane) at reduced temperature (e.g., 0 °C) with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The resulting hydrochloride salt of the tertiary amine is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diester. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Quaternization to **Subecholine**

- The purified bis(2-(dimethylamino)ethyl) suberate is dissolved in a suitable solvent such as acetonitrile or acetone.
- An excess of methyl iodide is added to the solution.
- The reaction mixture is stirred at room temperature, typically for 24-48 hours, during which the quaternary ammonium salt, **Subecholine**, will precipitate.
- The solid product is collected by filtration, washed with the reaction solvent to remove unreacted starting materials, and dried under vacuum.

Preparation of **Subecholine** Stock Solution

For in vitro experiments, a concentrated stock solution of **Subecholine** is typically prepared in a suitable solvent and then diluted to the final desired concentration in the experimental buffer.

- **Weighing:** Accurately weigh a precise amount of **Subecholine** powder using an analytical balance.
- **Dissolution:** Dissolve the weighed **Subecholine** in a high-purity solvent. For most biological applications, sterile, nuclease-free water or a buffer solution (e.g., HEPES-buffered saline) is appropriate. For less soluble compounds, dimethyl sulfoxide (DMSO) can be used as the initial solvent, followed by dilution in aqueous buffer. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.

- **Concentration:** Prepare a stock solution at a concentration significantly higher than the final experimental concentrations (e.g., 10 mM or 100 mM).
- **Storage:** Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Characterization of Subecholine Activity using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in *Xenopus* Oocytes

This protocol describes a general method to characterize the activity of **Subecholine** on a specific nAChR subtype expressed in *Xenopus laevis* oocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Subecholine (CAS Number: 3810-71-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681166#subecholine-cas-number-3810-71-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com